molecular formula C7H5ClFNO3 B13157593 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene

Cat. No.: B13157593
M. Wt: 205.57 g/mol
InChI Key: AZIRDLLALQGINW-UHFFFAOYSA-N
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Description

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 This compound is characterized by the presence of a chloromethoxy group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene typically involves the chloromethylation of 2-fluoro-1-nitrobenzene. This process can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. The general reaction scheme is as follows:

2-fluoro-1-nitrobenzene+CMMEZnCl2This compound\text{2-fluoro-1-nitrobenzene} + \text{CMME} \xrightarrow{\text{ZnCl}_2} \text{this compound} 2-fluoro-1-nitrobenzene+CMMEZnCl2​​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethoxy group, to form corresponding aldehydes or carboxylic acids.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

4-(Chloromethoxy)-2-fluoro-1-nitrobenzene can be compared with similar compounds such as 4-(Chloromethoxy)-2-nitrobenzene and 4-(Methoxymethyl)-2-fluoro-1-nitrobenzene. These compounds share structural similarities but differ in their chemical reactivity and biological activities. The presence of the fluorine atom in this compound imparts unique properties, such as increased metabolic stability and altered electronic effects, making it distinct from its analogs.

Properties

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

4-(chloromethoxy)-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C7H5ClFNO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2

InChI Key

AZIRDLLALQGINW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)F)[N+](=O)[O-]

Origin of Product

United States

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